2-Chloro-3-fluoropyridine-4-carboxamide
Overview
Description
2-Chloro-3-fluoropyridine-4-carboxamide is a chemical compound. However, there is limited information available about this specific compound. It is related to 2-Chloro-3-fluoropyridine1, which has a molecular formula of C5H3ClFN1 and a molecular weight of 131.541.
Synthesis Analysis
The synthesis of 2-Chloro-3-fluoropyridine-4-carboxamide is not directly mentioned in the available literature. However, a related compound, 2-chloro-3-fluoropyridine, can be synthesized by adding 2-chloro-3-aminopyridine into tert-butyl nitrite and copper fluoride2. This reaction takes place in an organic solvent under the protection of inert gases for heat-insulation reaction at the temperature of 0-60 DEG C for 1-10 hours2.Molecular Structure Analysis
The molecular structure of 2-Chloro-3-fluoropyridine-4-carboxamide is not directly available. However, the related compound 2-Chloro-3-fluoropyridine has a molecular formula of C5H3ClFN1.Chemical Reactions Analysis
Specific chemical reactions involving 2-Chloro-3-fluoropyridine-4-carboxamide are not available in the literature. However, fluoropyridines, a class of compounds to which 2-Chloro-3-fluoropyridine-4-carboxamide belongs, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring3.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-fluoropyridine-4-carboxamide are not directly available. However, the related compound 2-Chloro-3-fluoropyridine has a refractive index of n20/D 1.509 (lit.) and a density of 1.323 g/mL at 25 °C (lit.)4.Scientific Research Applications
Synthesis and Chemical Properties
2-Chloro-3-fluoropyridine-4-carboxamide is a versatile intermediate in organic synthesis, facilitating the production of a wide range of chemical compounds. A study by Papaioannou et al. (2020) demonstrated the regioselective amidomethylation of 4-chloro-3-fluoropyridine, leading to the synthesis of various 2-amidomethylated pyridines. These compounds were synthesized through kinetic deprotonation followed by reactions with DMF to yield 2-formyl-4-chloro-3-fluoropyridine, which was further converted to its 2-aminomethyl analogue. This process showcases the compound's utility in creating building blocks for more complex molecules, especially under photo-redox conditions which offer a scalable and efficient method for amidomethylation (Papaioannou et al., 2020).
Anticancer and Kinase Inhibition
The synthesis of novel 2,4-disubstituted-5-fluoropyrimidines from 2-chloro-3-fluoropyridine-4-carboxamide derivatives has shown potential in the development of kinase inhibitors, highlighting its significance in medicinal chemistry. Wada et al. (2012) detailed the facile and regioselective synthesis of these compounds, which are seen in various anticancer agents, such as 5-fluorouracil. This study underlines the compound's role in generating biologically active cores that may inhibit kinase activity, offering pathways to new cancer treatments (Wada et al., 2012).
Radiopharmaceutical Applications
2-Chloro-3-fluoropyridine-4-carboxamide derivatives have also been explored in the context of radiopharmaceuticals. Beer et al. (1995) developed the synthesis and radiolabelling of a fluoro-analogue intended for PET investigations of monoamine oxidase B (MAO-B) related neuropsychiatric diseases. Their work illustrates the compound's utility in creating diagnostic tools for studying complex brain disorders, paving the way for advanced PET tracer development (Beer et al., 1995).
Safety And Hazards
The safety and hazards of 2-Chloro-3-fluoropyridine-4-carboxamide are not directly available. However, the related compound 2-Chloro-3-fluoropyridine-4-carboxaldehyde has hazard statements H302 - H318 and precautionary statements P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P5015.
Future Directions
The future directions of 2-Chloro-3-fluoropyridine-4-carboxamide are not directly available in the literature. However, the field of fluorinated pyridines, to which this compound belongs, is of interest due to their potential as imaging agents for various biological applications3.
Please note that the information provided is based on the closest available compounds and may not fully represent the properties of 2-Chloro-3-fluoropyridine-4-carboxamide. For more accurate information, further research and experimentation would be necessary.
properties
IUPAC Name |
2-chloro-3-fluoropyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O/c7-5-4(8)3(6(9)11)1-2-10-5/h1-2H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPDGMHWHJFFBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-fluoropyridine-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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